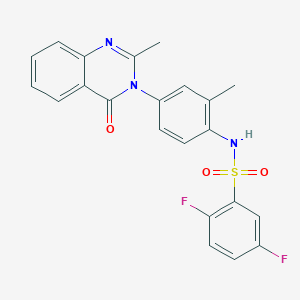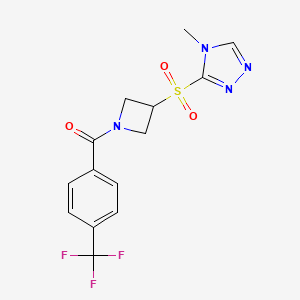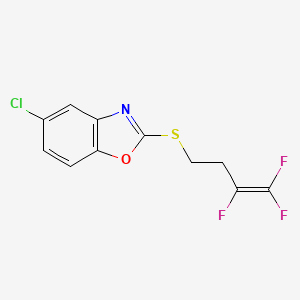
5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a trifluorobutyl group, which is a type of alkyl group (a fragment of a molecule that is derived from an alkane by removing one hydrogen atom) that contains three fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazole ring and the trifluorobutyl group would likely be the most structurally significant parts of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzoxazole ring, the chloro group, and the trifluorobutyl group. Each of these functional groups would have different reactivities with different types of reagents .Aplicaciones Científicas De Investigación
Design and Synthesis Applications
Design, Synthesis, and Biological Evaluation of 1,3-Benzoxazole Derivatives A study emphasized the design of novel 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides with notable antimicrobial, antifungal, antioxidant, and anticancer activities. The compounds exhibited strong biological potency, with molecular docking revealing their binding affinities to anticancer receptors, demonstrating their potential as anticancer agents (Fathima et al., 2022).
Quantum Mechanical Studies and Light Harvesting
Quantum Mechanical Studies of Aromatic Halogen-Substituted Bioactive Benzoxazole Compounds Research focused on three aromatic halogen-substituted benzoxazole compounds, revealing their potential in developing novel inhibitor molecules for the Topoisomerase II enzyme. Quantum mechanical studies showed that one of the compounds, PTPS, exhibited promising light harvesting efficiency, indicating its potential application in designing new dye-sensitized solar cells (Sheena Mary et al., 2019).
Synthesis of Cyclic Sulfonamides
Intramolecular Diels-Alder Reactions for Synthesis of Cyclic Sulfonamides The study explored the synthesis of novel cyclic sulfonamides through thermal Diels-Alder reactions of triene derivatives. The synthesized compounds, including 2-(4-chlorobenzyl)-5-(1H-imidazol-4-yl)-2,3,3a,4,5,7a-hexahydrobenzo[d] isothiazole 1,1-dioxide, showed potential as histamine H3 receptor antagonists, showcasing the compound's relevance in pharmaceutical research (Greig et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NOS/c12-6-1-2-9-8(5-6)16-11(17-9)18-4-3-7(13)10(14)15/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTPGFTUFUVVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
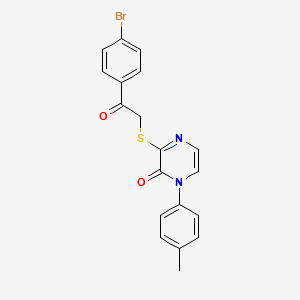
![5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2606496.png)
![(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2606499.png)
![N-[2-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2606500.png)
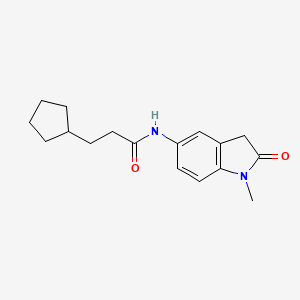

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2606507.png)
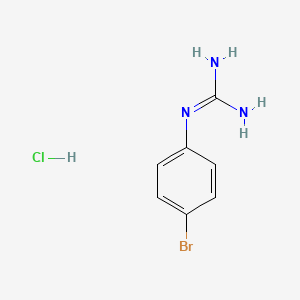
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone](/img/structure/B2606512.png)
![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2606513.png)

